Cas no 2229348-28-9 (1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(6-Chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative featuring a chloropyridinyl substituent, which confers unique reactivity and structural properties. The difluorocyclopropane moiety enhances stability and lipophilicity, making it valuable in agrochemical and pharmaceutical applications. The presence of both carboxylic acid and chloropyridine groups allows for versatile functionalization, enabling its use as an intermediate in synthesis. Its rigid cyclopropane ring contributes to steric constraints, potentially improving binding affinity in target interactions. This compound is particularly relevant in the development of advanced active ingredients, where its balanced electronic and steric effects optimize performance. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid structure
2229348-28-9 structure
商品名:1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
CAS番号:2229348-28-9
MF:C9H6ClF2NO2
メガワット:233.599248409271
CID:5996270
PubChem ID:165714357

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
    • 2229348-28-9
    • EN300-1949367
    • インチ: 1S/C9H6ClF2NO2/c10-6-2-1-5(3-13-6)8(7(14)15)4-9(8,11)12/h1-3H,4H2,(H,14,15)
    • InChIKey: HSYJGFIFVCSHDK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)C1(C(=O)O)CC1(F)F

計算された属性

  • せいみつぶんしりょう: 233.0055125g/mol
  • どういたいしつりょう: 233.0055125g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 50.2Ų

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949367-5.0g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
5g
$4226.0 2023-05-31
Enamine
EN300-1949367-0.05g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
0.05g
$1224.0 2023-09-17
Enamine
EN300-1949367-10.0g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
10g
$6266.0 2023-05-31
Enamine
EN300-1949367-0.1g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
0.1g
$1283.0 2023-09-17
Enamine
EN300-1949367-0.5g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
0.5g
$1399.0 2023-09-17
Enamine
EN300-1949367-1g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
1g
$1458.0 2023-09-17
Enamine
EN300-1949367-2.5g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
2.5g
$2856.0 2023-09-17
Enamine
EN300-1949367-0.25g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
0.25g
$1341.0 2023-09-17
Enamine
EN300-1949367-1.0g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
1g
$1458.0 2023-05-31
Enamine
EN300-1949367-10g
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
2229348-28-9
10g
$6266.0 2023-09-17

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報

1-(6-Chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic Acid: A Comprehensive Overview

1-(6-Chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229348-28-9) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its substituents: a 6-chloropyridin-3-yl group and two fluorine atoms. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.

The synthesis of 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. The chlorination of pyridine at the 6-position is a critical step, as it introduces the necessary substituent for further reactions. Subsequent steps involve the formation of the cyclopropane ring and the introduction of the fluorine atoms at the 2-position. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

Recent studies have highlighted the potential of this compound in drug discovery. The cyclopropane ring is known for its unique strain energy, which can be harnessed to design molecules with enhanced bioactivity. Additionally, the presence of fluorine atoms at the 2-position confers lipophilicity, which is often desirable in drug candidates as it enhances membrane permeability. The 6-chloropyridin-3-yl group further contributes to the molecule's electronic properties, making it a promising candidate for targeting specific biological pathways.

From a materials science perspective, 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid has been investigated for its potential in polymer synthesis. The carboxylic acid group can serve as a reactive site for polymerization reactions, enabling the creation of novel materials with tailored properties. Researchers have explored its use in synthesizing polyesters and polyamides, which exhibit improved mechanical strength and thermal stability compared to conventional polymers.

The chemical stability of this compound is another area of active research. Due to the inherent strain in the cyclopropane ring, the molecule exhibits reactivity under certain conditions. Studies have shown that it can undergo ring-opening reactions when exposed to nucleophiles or under acidic conditions. This reactivity opens up avenues for its use in organic synthesis as an intermediate or building block for more complex molecules.

In terms of environmental impact, 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid has been assessed for its biodegradability and toxicity. Initial findings suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its persistence in the environment. However, further research is needed to fully understand its ecological footprint and develop strategies for safe disposal.

Looking ahead, the versatility of 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid presents opportunities for innovation across multiple disciplines. Its role in drug discovery continues to be explored, with ongoing studies focusing on its potential as an anti-inflammatory or anti-cancer agent. Meanwhile, its application in materials science offers possibilities for developing advanced polymers with enhanced performance characteristics.

In conclusion, 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229348-28-9) is a compound of significant scientific interest due to its unique structure and diverse functional groups. Its potential applications span drug discovery, materials science, and organic synthesis, making it a valuable subject for continued research and development.

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